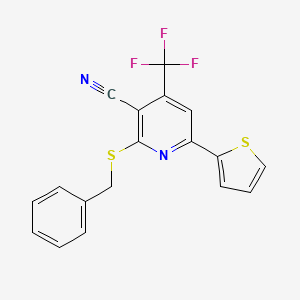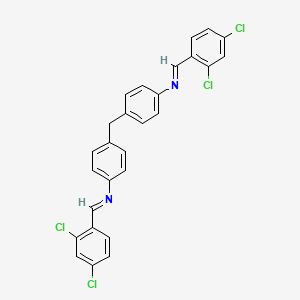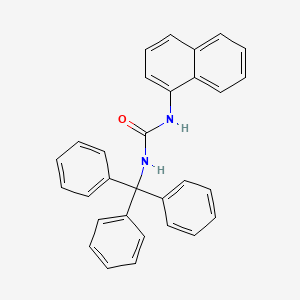![molecular formula C22H19N3O B11560262 5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11560262.png)
5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Condensation Reactions: Using aldehydes or ketones with hydrazines or hydrazides.
Cyclization Reactions: Formation of the pyrazolone ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-3-METHYL-4-(NAPHTHALEN-1-YL)-1H-PYRAZOL-5-ONE: Similar structure with different substituents.
3-METHYL-1-(4-CHLOROPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Chlorine substituent instead of methyl.
Uniqueness
3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substituents and the resulting biological and chemical properties. Its unique structure may confer distinct advantages in terms of activity and selectivity in various applications.
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-(naphthalen-1-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H19N3O/c1-15-10-12-18(13-11-15)25-22(26)20(16(2)24-25)14-23-21-9-5-7-17-6-3-4-8-19(17)21/h3-14,24H,1-2H3 |
InChI Key |
HSTIBCMKWNZEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11560179.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560186.png)

![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560191.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11560201.png)

![N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11560209.png)

![4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11560213.png)

![N-(2-methoxyethyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11560230.png)
![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol](/img/structure/B11560256.png)

![2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11560274.png)
